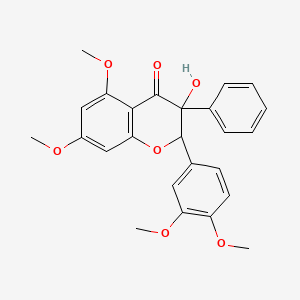
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-3-hydroxy-5,7-dimethoxy-3-phenyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-3-hydroxy-5,7-dimethoxy-3-phenyl-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its multiple methoxy groups and a benzopyranone core structure, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-3-hydroxy-5,7-dimethoxy-3-phenyl-4H-1-benzopyran-4-one typically involves several key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone.
Condensation Reaction: The initial step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the benzopyranone core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-3-hydroxy-5,7-dimethoxy-3-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced flavonoid derivatives.
Substitution: Various substituted flavonoid derivatives.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-3-hydroxy-5,7-dimethoxy-3-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits pro-inflammatory enzymes and cytokines, reducing inflammation.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells through modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-3-hydroxy-5,7-dimethoxy-3-phenyl-4H-1-benzopyran-4-one is unique due to its specific methoxy group pattern and benzopyranone core, which contribute to its distinct chemical reactivity and biological activities.
特性
分子式 |
C25H24O7 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-3-phenyl-2H-chromen-4-one |
InChI |
InChI=1S/C25H24O7/c1-28-17-13-20(31-4)22-21(14-17)32-24(15-10-11-18(29-2)19(12-15)30-3)25(27,23(22)26)16-8-6-5-7-9-16/h5-14,24,27H,1-4H3 |
InChIキー |
NDCIVRRYDLXXKD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3OC)OC)(C4=CC=CC=C4)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
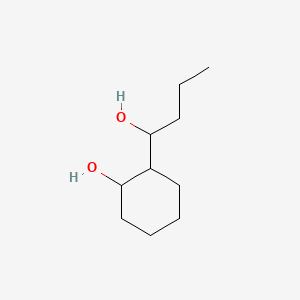
![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
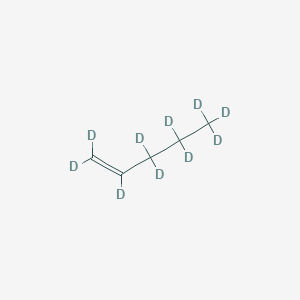
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
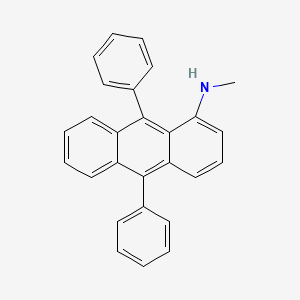
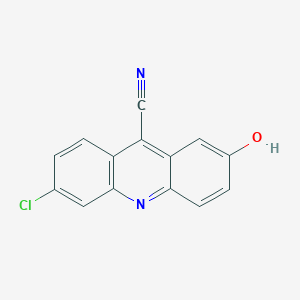
![2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy-](/img/structure/B13805665.png)
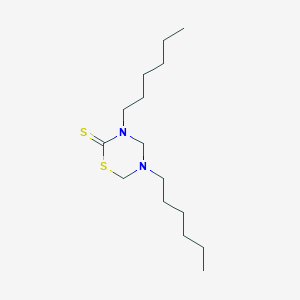

![methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B13805684.png)
![4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B13805690.png)
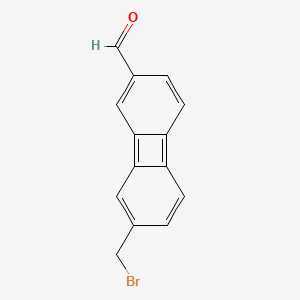
![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)
